molecular formula C21H18N2O3S3 B15035653 (3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B15035653
M. Wt: 442.6 g/mol
InChI Key: YJQGBTQMEUJSHH-UHFFFAOYSA-N
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Description

(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a tetramethyl-thioxo-dihydro-dithioloquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The nitrophenyl group can be introduced through nitration reactions, while the tetramethyl-thioxo-dihydro-dithioloquinolinyl group can be synthesized through a series of cyclization and thiolation reactions. The final step involves coupling these two components under specific conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a wide range of products depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways. Its structural features make it a candidate for interacting with specific biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. For instance, its ability to undergo various chemical reactions may be leveraged to design drugs with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioxo-dihydro-dithioloquinolinyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (3-nitrophenyl)(4,4,7,8-tetramethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (3-aminophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O3S3

Molecular Weight

442.6 g/mol

IUPAC Name

(3-nitrophenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H18N2O3S3/c1-11-8-15-16(9-12(11)2)22(21(3,4)18-17(15)20(27)29-28-18)19(24)13-6-5-7-14(10-13)23(25)26/h5-10H,1-4H3

InChI Key

YJQGBTQMEUJSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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